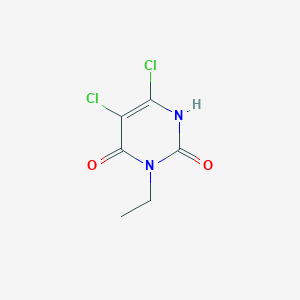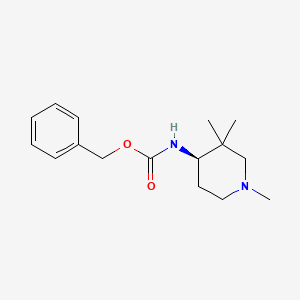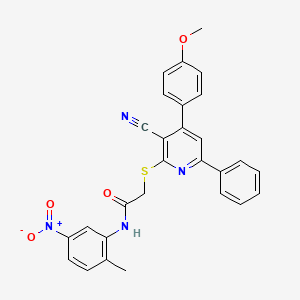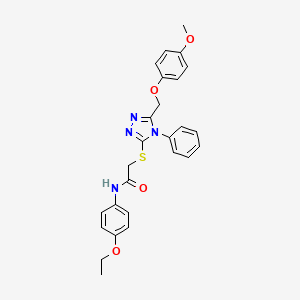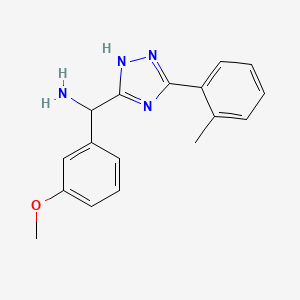
(3-Methoxyphenyl)(5-(o-tolyl)-1H-1,2,4-triazol-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxyphenyl)(5-(o-tolyl)-1H-1,2,4-triazol-3-yl)methanamine: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyphenyl)(5-(o-tolyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with an appropriate nitrile or amidine under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable electrophile.
Attachment of the o-Tolyl Group: The o-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where toluene reacts with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Nitro, bromo, and sulfonyl derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology:
- It may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and biological studies.
Medicine:
- Potential applications in medicinal chemistry include the development of new therapeutic agents targeting specific diseases or conditions.
Industry:
- The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of (3-Methoxyphenyl)(5-(o-tolyl)-1H-1,2,4-triazol-3-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, contributing to its activity.
Vergleich Mit ähnlichen Verbindungen
- 3-(5-Methoxy-o-tolyl)-5-(3-methoxyphenyl)-1H-1,2,4-triazole
- m-Tolyl isocyanate
- tert-Butyl carbamate
Uniqueness:
- The presence of both methoxyphenyl and o-tolyl groups attached to the triazole ring makes (3-Methoxyphenyl)(5-(o-tolyl)-1H-1,2,4-triazol-3-yl)methanamine unique compared to other triazole derivatives. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C17H18N4O |
|---|---|
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
(3-methoxyphenyl)-[3-(2-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C17H18N4O/c1-11-6-3-4-9-14(11)16-19-17(21-20-16)15(18)12-7-5-8-13(10-12)22-2/h3-10,15H,18H2,1-2H3,(H,19,20,21) |
InChI-Schlüssel |
IGUAHHXOQSUTNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=NNC(=N2)C(C3=CC(=CC=C3)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


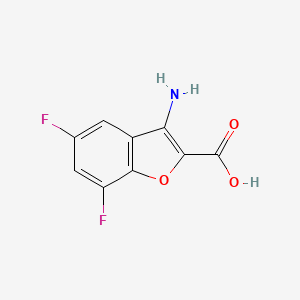
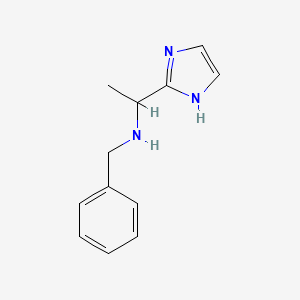
![5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride](/img/structure/B11775860.png)
![2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11775876.png)
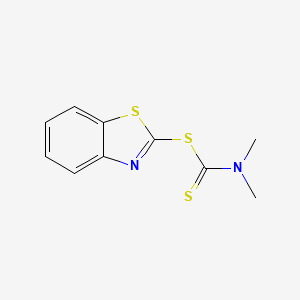
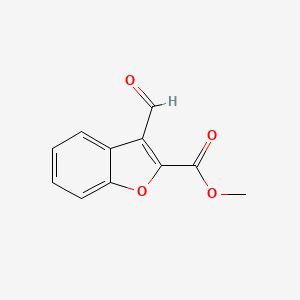
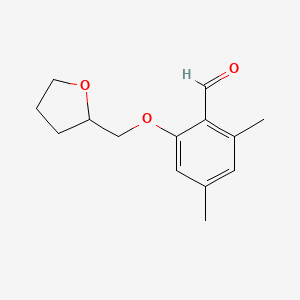
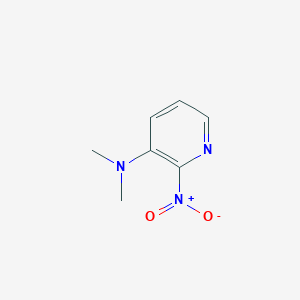
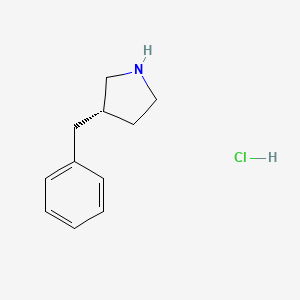
![4-Bromo-2-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11775908.png)
